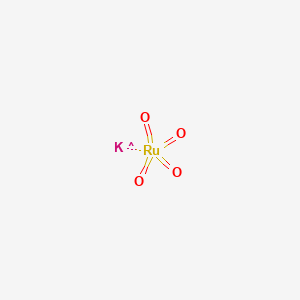

Potassium perruthenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium perruthenate, also known as potassium ruthenium oxide or potassium tetraoxoruthenium, is a chemical compound with the formula KRuO₄. It is an oxyanion of ruthenium in its +7 oxidation state and is known for its mild oxidizing properties. This compound is useful in various organic synthesis applications due to its ability to oxidize a range of compounds.

Vorbereitungsmethoden

Potassium perruthenate can be synthesized through several methods:

-

Reduction of Ruthenium Tetroxide: : One common method involves the reduction of ruthenium tetroxide (RuO₄) with an alkaline hydroxide such as potassium hydroxide (KOH). The reaction is as follows: [ 4 \text{RuO}_4 + 4 \text{KOH} \rightarrow 4 \text{KRuO}_4 + 2 \text{H}_2\text{O} + \text{O}_2 ] The concentration and temperature of the reduction must be controlled to avoid further reduction to ruthenate (K₂RuO₄) .

-

Oxidation of Ruthenate Salts: : Another method involves the oxidation of ruthenate salts by chlorine gas. This method can also produce this compound .

-

In Situ Production: : this compound can also be produced in situ by the oxidation of aqueous ruthenium trichloride with sodium bromate. This method yields a dark green solution, which can be precipitated with an appropriate cation to yield the corresponding salt .

Analyse Chemischer Reaktionen

Potassium perruthenate undergoes various chemical reactions, primarily oxidation reactions:

-

Oxidation Reactions: : It is a mild oxidizing agent capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction conditions typically involve the use of an appropriate co-oxidant such as N-methylmorpholine N-oxide .

-

Reduction Reactions: : this compound can be reduced to ruthenate (K₂RuO₄) under controlled conditions. The reaction is as follows: [ 4 \text{KRuO}_4 + 4 \text{KOH} \rightarrow 4 \text{K}_2\text{RuO}_4 + 2 \text{H}_2\text{O} + \text{O}_2 ]

-

Substitution Reactions: : It can also participate in substitution reactions, where it acts as an oxidizing agent to facilitate the substitution of functional groups in organic molecules .

Wissenschaftliche Forschungsanwendungen

Potassium perruthenate has a wide range of applications in scientific research:

-

Chemistry: : It is used as a catalytic reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones. Tetrapropylammonium perruthenate (TPAP) is one of the most widely used derivatives for this purpose .

-

Biology: : In biological research, this compound is used in oxidative bisulfite sequencing to map DNA methylation at a single-base resolution. It helps distinguish between 5-methylcytosine and 5-hydroxymethylcytosine .

-

Medicine: : While specific medical applications are limited, its role in oxidative processes can be leveraged in various biochemical assays and studies.

-

Industry: : this compound is used in the production of carbon nanotubes for flexible solid-state supercapacitors. It is also employed as an oxidizing agent in the synthesis of 5-formylcytosine from 5-hydroxymethylcytosine .

Wirkmechanismus

The mechanism by which potassium perruthenate exerts its effects involves its ability to act as an oxidizing agent. In oxidation reactions, it accepts electrons from the substrate, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in the oxidation of alcohols, this compound facilitates the removal of hydrogen atoms, resulting in the formation of aldehydes or ketones .

Vergleich Mit ähnlichen Verbindungen

Potassium perruthenate can be compared with other similar compounds, such as:

-

Ruthenium Tetroxide (RuO₄): : While ruthenium tetroxide is a stronger oxidizing agent, this compound is milder and more selective in its oxidation reactions .

-

Tetrapropylammonium Perruthenate (TPAP): : TPAP is a derivative of this compound and is widely used in organic synthesis due to its stability and effectiveness as an oxidizing agent .

-

Triphenylphosphine Derivatives: : These include isoamyltriphenylphosphonium (ATP3), methyltriphenylphosphonium (MTP3), and tetraphenylphosphonium (TP3) salts, which offer greater longevity and temperature stability compared to this compound .

This compound stands out due to its mild oxidizing properties and versatility in various applications, making it a valuable compound in both research and industrial settings.

Eigenschaften

Molekularformel |

KO4Ru |

|---|---|

Molekulargewicht |

204.2 g/mol |

InChI |

InChI=1S/K.4O.Ru |

InChI-Schlüssel |

ZWJOQCZDPHCUDG-UHFFFAOYSA-N |

Kanonische SMILES |

O=[Ru](=O)(=O)=O.[K] |

Physikalische Beschreibung |

Black crystalline solid; [Alfa Aesar MSDS] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)

![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)

![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)

![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)